molecular formula C6H12O2 B8177616 [(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol

[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol

Cat. No.: B8177616
M. Wt: 116.16 g/mol
InChI Key: GAADRFVRUBFCML-PHDIDXHHSA-N
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Description

[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol (CAS: 82442-58-8) is a chiral cyclobutane derivative featuring two hydroxymethyl groups in a (1S,2S) stereochemical configuration. This compound is part of a broader class of strained cyclic diols with applications in asymmetric synthesis, pharmaceutical intermediates, and materials science. Its four-membered cyclobutane ring introduces angle strain (~26.3° deviation from ideal tetrahedral geometry), which influences its reactivity and physical properties compared to larger cycloalkanes like cyclohexane or smaller rings like cyclopropane .

Properties

IUPAC Name

[(1S,2S)-2-(hydroxymethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAADRFVRUBFCML-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reduction of cyclobutanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The hydroxymethyl groups can be introduced through subsequent reactions with formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form cyclobutane derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl positions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, alcohols, acids

Major Products Formed

    Oxidation: Cyclobutane-1,2-dicarboxylic acid

    Reduction: Cyclobutane derivatives with varying degrees of saturation

    Substitution: Cyclobutane ethers and esters

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agent Development
One of the primary applications of [(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol is as an intermediate in the synthesis of antiviral agents. The compound can be converted into optically active antiviral agents, such as specific derivatives that target viral replication mechanisms. For instance, it has been noted that this compound can be transformed into [1R-(1α,2β,3α)]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one, which shows promise in antiviral activity against various viruses .

Case Study: Synthesis of Antiviral Agents
In a study focused on the synthesis of antiviral compounds, this compound was utilized to produce several derivatives with enhanced biological activity. The results indicated that these derivatives exhibited improved selectivity and potency against viral targets compared to their precursors .

Organic Synthesis

Intermediate for Complex Molecules
The compound serves as a valuable intermediate in organic synthesis due to its unique cyclobutane structure. It can facilitate the formation of complex molecules through various chemical reactions, including reductions and rearrangements. This property is particularly useful in synthesizing complex natural products and pharmaceuticals .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
ReductionUsed in the synthesis of alcohols from ketones
RearrangementFacilitates the formation of cyclic compounds
Coupling ReactionsActs as a coupling agent in forming larger structures

Biochemical Applications

Enzyme Interaction Studies
this compound has been studied for its interactions with various enzymes. Its structural characteristics enable it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and potential therapeutic targets .

Case Study: Enzyme Inhibition
Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition was linked to the structural conformation of the cyclobutane ring system, which allowed for effective binding within the active site of the enzyme .

Potential in Biotechnology

Microbial Metabolism Enhancement
Recent advancements have explored the use of this compound in genetically modified microbial systems aimed at enhancing carbon flux for bioproduction. The compound's unique properties make it suitable for metabolic engineering applications where it can serve as a precursor for producing bio-derived compounds such as alcohols and organic acids .

Mechanism of Action

The mechanism of action of [(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The compound’s unique cyclobutane ring structure also contributes to its reactivity and specificity in biological systems .

Comparison with Similar Compounds

Cyclohexane Analog: [(1S,2S)-2-(Hydroxymethyl)cyclohexyl]methanol

Key Differences :

  • Ring Size and Strain : The cyclohexane analog (CAS: 3205-34-3) adopts a chair conformation, eliminating angle strain and enhancing thermodynamic stability. In contrast, the cyclobutane derivative’s planar ring geometry results in higher strain and reactivity .
  • Physical Properties :
Property [(1S,2S)-Cyclobutane Diyl]dimethanol [(1S,2S)-Cyclohexane Diyl]dimethanol
Molecular Formula C6H12O2 C8H16O2
Melting Point (°C) Not reported 60–63
Solubility Likely polar solvents* Chloroform, methanol (slightly)
Stability Hygroscopic Hygroscopic

*Predicted based on diol functionality.

The cyclohexane derivative’s higher melting point reflects improved crystalline packing due to reduced strain. Both compounds exhibit hygroscopicity, necessitating storage at 2–8°C .

Cyclopropane Analog: [(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol

Key Differences :

  • Ring Strain and Reactivity : The cyclopropane ring (CAS: 66504-95-8) has greater angle strain (~49.3° deviation), making it highly reactive in ring-opening reactions. The phenyl substituent further modifies electronic properties, enabling applications in medicinal chemistry research .

Functionalized Cyclobutane Derivatives: Cyclobutrifluram

Cyclobutrifluram (ISO-approved fungicide) contains a cyclobutane core substituted with 2,4-dichlorophenyl and trifluoromethylpyridine groups. Unlike the diol structure of the target compound, its carboxamide and halogenated substituents confer antifungal activity. This highlights how functional group diversity on cyclobutane scaffolds tailors bioactivity .

Carbamate and Hydrazine Derivatives

N-[(1S,2S)-1-(Hydrazinecarbonyl)-2-methylbutyl]carbamate (CAS: 39571-37-4) shares the (1S,2S) stereochemistry but replaces hydroxymethyl groups with carbamate and hydrazine moieties. These functional groups enhance hydrogen-bonding capacity and alter solubility (e.g., increased polarity) compared to the diol .

Biological Activity

[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol is a compound characterized by its unique cyclobutyl structure and hydroxymethyl functional groups. This paper explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6H12O2C_6H_{12}O_2. The compound features a four-membered cyclobutane ring with a hydroxymethyl group at the 2-position and a methanol group attached to the carbon chain. This configuration contributes to its unique chemical properties and potential biological activities.

Synthetic Routes

The synthesis of this compound typically involves:

  • Cyclization Reactions : Utilizing cyclobutyl derivatives and hydroxymethylation reactions under controlled conditions.
  • Oxidation and Reduction : The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Industrial Production

In industrial settings, large-scale reactors and continuous flow processes are employed to ensure consistent quality. Advanced purification techniques such as distillation are crucial for achieving high purity levels.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydroxymethyl group can form hydrogen bonds, enhancing the compound's reactivity. The structural rigidity provided by the cyclobutyl ring influences binding affinity and selectivity towards biological targets.

Case Studies

  • Antiproliferative Effects : Research has shown that compounds similar to this compound exhibit significant antiproliferative effects in mammalian cells. For instance, studies on benzopsoralens with similar functional groups indicated that they inhibit topoisomerase II, leading to reduced cell proliferation .
  • Enzyme Interactions : Another study highlighted the selective hydroxylation of cyclobutylamine derivatives by engineered P450 enzymes, demonstrating the potential for metabolic transformations that could enhance biological activity .
  • Potential Antiviral Activity : Although initial evaluations showed no significant antiviral activity against HIV-1 or HIV-2 for structurally related compounds, ongoing research aims to explore metabolic pathways that could activate these compounds for therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure TypeNotable Biological Activity
[(1S,2R)-2-(Hydroxymethyl)cyclohexyl]methanolCyclohexaneModerate antiproliferative effects
[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]methanolCyclopentaneLimited enzyme interactions
This compound Cyclobutane Promising enzyme interactions; antiproliferative potential

Future Directions

The ongoing exploration of this compound's biological activity suggests several avenues for future research:

  • Drug Development : Investigating its potential as an intermediate in pharmaceutical synthesis.
  • Material Science Applications : Exploring its utility in developing new materials with specific properties.
  • Bioconjugation Techniques : Utilizing its diol functionality for linking small molecules with biological macromolecules.

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